molecular formula C13H11ClN4O2S B2676397 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-89-9

5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2676397
CAS No.: 2034621-89-9
M. Wt: 322.77
InChI Key: GNIWPXMIIOHOAJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034621-89-9) is a small molecule research chemical featuring a pyrazolo[1,5-a]pyrimidine core fused to a benzenesulfonamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies and enzyme inhibitors. The compound has a molecular formula of C13H11ClN4O2S and a molecular weight of 322.77 g/mol . The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure in drug discovery, known for its resemblance to purine bases and its presence in several potent kinase inhibitors . Notably, this core structure is found in two of the three FDA-approved drugs for NTRK fusion cancers, underscoring its therapeutic relevance in oncology . Furthermore, PP derivatives bearing sulfonamide groups, like this compound, are rationally designed as potent inhibitors of tumor-associated enzymes . Recent research demonstrates that such sulfonamide-containing PP derivatives can function as dual inhibitors, targeting carbonic anhydrase isoforms (CA IX/XII) and cyclin-dependent kinases (CDK6) simultaneously . This dual mechanism disrupts pH regulation in hypoxic tumors and halts cell cycle progression, presenting a promising synergistic strategy for cancer treatment, particularly in non-small cell lung cancer (NSCLC) models . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound for exploring novel signaling pathways, developing targeted inhibitors, and advancing preclinical drug discovery programs.

Properties

IUPAC Name

5-chloro-2-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-9-2-3-10(14)6-12(9)21(19,20)17-11-7-15-13-4-5-16-18(13)8-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIWPXMIIOHOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in acid-base and substitution reactions:

Reaction TypeConditions/ReagentsProducts/ObservationsMechanismCitations
Hydrolysis Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH)Cleavage to sulfonic acid derivatives and pyrazolo[1,5-a]pyrimidin-6-amineAcidic: Protonation of nitrogen followed by nucleophilic attack. Basic: Deprotonation and cleavage.
N-Alkylation Alkyl halides (e.g., CH₃I) in DMF/K₂CO₃N-Alkylated sulfonamide derivativesSN2 displacement at the sulfonamide nitrogen.

Pyrazolo[1,5-a]pyrimidine Core Reactions

The electron-deficient pyrazolo[1,5-a]pyrimidine ring undergoes electrophilic substitution and cycloaddition:

Reaction TypeConditions/ReagentsProducts/ObservationsMechanismCitations
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at C3 or C5 positionsNitronium ion attack at electron-rich positions.
Nucleophilic Attack Grignard reagents (e.g., RMgX)Substitution at C2 or C7 positionsNucleophilic attack at activated carbons.
[4+2] Cycloaddition Dienophiles (e.g., maleic anhydride)Fused polycyclic compoundsDiels-Alder-type reaction with electron-deficient dienophiles.

Chlorine Substitution Reactions

The chlorine atom at C5 of the benzene ring is susceptible to nucleophilic aromatic substitution (NAS):

Reaction TypeConditions/ReagentsProducts/ObservationsMechanismCitations
Hydrolysis NaOH/H₂O (aqueous)5-Hydroxy derivativeNAS via Meisenheimer complex formation.
Amination NH₃/Cu catalyst5-Amino derivativeUllmann-type coupling under catalytic conditions.

Oxidation and Reduction

Functional groups undergo redox transformations:

Reaction TypeConditions/ReagentsProducts/ObservationsMechanismCitations
Oxidation KMnO₄/H₂OSulfone derivatives (e.g., -SO₂CH₃ → -SO₃H)Radical-mediated or electrophilic oxidation.
Reduction H₂/Pd-CDechlorination or ring hydrogenationCatalytic hydrogenation of C-Cl or aromatic rings.

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine scaffold supports transition-metal-catalyzed couplings:

Reaction TypeConditions/ReagentsProducts/ObservationsMechanismCitations
Suzuki Coupling Aryl boronic acids/Pd(PPh₃)₄Biaryl derivativesPd-mediated C-C bond formation at halogenated positions.
Buchwald-Hartwig Amination Aryl halides/Pd₂(dba)₃N-Aryl derivativesCoupling at sulfonamide nitrogen or pyrimidine NH.

Key Research Findings

  • Regioselectivity : Electrophilic substitutions favor the C3 position of the pyrazolo[1,5-a]pyrimidine ring due to its electron-rich nature .

  • Catalytic Efficiency : Pd-based catalysts enhance cross-coupling yields (>80%) under mild conditions .

  • Stability : The sulfonamide group resists hydrolysis in neutral aqueous media but degrades in strong acids/bases.

Scientific Research Applications

Anticancer Applications

The pyrazolo[1,5-a]pyrimidine core structure is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydropteroate synthase, affecting folate synthesis and thus disrupting DNA replication. This mechanism is common among sulfonamide derivatives.
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative activity. For instance, compounds structurally similar to 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide have shown GI50 values ranging from 31 nM to 54 nM against various cancer cell lines .
Compound Cell Line GI50 (nM) Remarks
This compoundA549 (lung)38Effective
Related Compound AMCF7 (breast)31Highly potent
Related Compound BHeLa (cervical)54Moderate potency

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against resistant bacterial strains:

  • Antimicrobial Efficacy : Studies have shown that sulfonamide derivatives, including this compound, are effective against Gram-positive and Gram-negative bacteria. Notably, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .
Activity Type Tested Compound MIC (μmol/L) Target Organism
AntimicrobialThis compound15.62 - 31.25MRSA
AntimicrobialRelated Compound C20 - 40E. coli

Structural Modifications and Functionalization

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications that can enhance biological activity:

  • Synthesis and Functionalization : Recent advances in synthetic methodologies have enabled the development of various pyrazolo[1,5-a]pyrimidine derivatives with improved efficacy and selectivity for biological targets . These modifications often lead to enhanced potency against specific diseases.

Optical Applications

In addition to its medicinal uses, derivatives of this compound are being explored for optical applications:

  • Fluorescent Properties : Certain pyrazolo[1,5-a]pyrimidines have been identified as potential fluorophores due to their unique photophysical properties. These compounds can be utilized in imaging techniques and as sensors in biochemical assays .

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]Pyrimidine Derivatives with Sulfonamide Groups

4-((2,7-Diamino-5-Hydroxy-3-(4-Tolyldiazenyl)Pyrazolo[1,5-a]Pyrimidin-6-yl)Diazenyl)-N-(Diaminomethylene)Benzenesulfonamide (2a)
  • Structure : Contains a diazenyl-linked benzenesulfonamide and a pyrazolo[1,5-a]pyrimidine core with hydroxyl and tolyldiazenyl groups.
  • Properties : Melting point 256–258°C; IR bands at 3390 cm⁻¹ (NH₂), 1614 cm⁻¹ (C=N) .
  • However, the target’s benzenesulfonamide directly attached to the core may improve target specificity .
5-Chloropyrazolo[1,5-a]Pyrimidine-3-Sulfonamide
  • Structure : Sulfonamide directly attached to the pyrazolo[1,5-a]pyrimidine core at position 3, with a chlorine at position 3.
  • Properties : Molecular weight 232.65 g/mol; SMILES: Clc1ccn2c(n1)c(cn2)S(=O)(=O)N .
  • Comparison : The smaller molecular weight and absence of a benzene ring in this analog may result in lower lipophilicity and altered pharmacokinetics compared to the target compound. The positional difference of the sulfonamide (3 vs. 6) could lead to distinct binding interactions in biological systems .
Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidin-7-Amines
  • Example : 5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (compounds 22–44) .
  • Key Findings : Substitutions at position 5 (e.g., nitro, methoxy) significantly impact anti-mycobacterial activity. The 4-fluorophenyl group enhances potency by promoting hydrophobic interactions .
  • Comparison : The target compound’s 5-chloro and 2-methyl groups on the benzene ring may similarly enhance hydrophobic interactions, though its benzenesulfonamide moiety could introduce additional hydrogen-bonding capabilities absent in these analogs.
Anticancer Pyrazolopyrimidines
  • Example: 2,7-Diamino-6-((3-nitrophenyl)diazenyl)-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-5-ol (2b) .
  • Key Findings : Nitrophenyl and tolyldiazenyl substituents improve cytotoxicity against liver and breast cancer cell lines. Hydroxyl groups at position 5 enhance solubility .
  • Comparison : The target compound’s chloro-methyl substitution may balance lipophilicity and bioavailability more effectively than nitro groups, which can confer metabolic instability .

Structure–Activity Relationship (SAR) Trends

  • Position 5 Substitutions : Chloro (target compound) vs. nitro (2b) or methoxy (compounds 22–44). Chlorine’s electronegativity may enhance binding affinity without excessive electron withdrawal .
  • Sulfonamide Placement : Direct attachment to the core (target) vs. diazenyl linkages (2a). Direct attachment may reduce conformational flexibility, improving target engagement .
  • Auxiliary Substituents: Methyl groups (target) vs. fluorophenyl (compounds 22–44).

Biological Activity

5-Chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H11ClN4O2S\text{C}_{12}\text{H}_{11}\text{Cl}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, especially in cancer therapeutics.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following sections provide detailed insights into its anticancer and anti-inflammatory effects.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit cyclin-dependent protein kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
    • It selectively targets p21-deficient cells, enhancing its efficacy against certain tumor types .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds showed GI50 values as low as 3.79 µM against MCF7 cells .
    • A specific study on a related compound indicated an IC50 value of 0.39 µM against Aurora-A kinase, suggesting potent inhibition relevant to tumor growth .
  • Data Summary :
Compound NameCell LineIC50 (µM)Mechanism of Action
5-Chloro...MCF73.79CDK inhibition
5-Chloro...NCI-H4600.39Aurora-A kinase inhibition
5-Chloro...SF-26812.50Induction of apoptosis

Anti-inflammatory Activity

Research indicates that pyrazolo[1,5-a]pyrimidines also possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in cytokine signaling.

  • Mechanism :
    • The anti-inflammatory effects are primarily attributed to the inhibition of kinases that activate inflammatory mediators such as NF-kB .
  • Case Studies :
    • In a study assessing the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines, compounds demonstrated significant reductions in pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in 5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?

  • Methodological Answer : The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of aminopyrazoles with β-ketonitriles or via palladium-catalyzed direct C–H arylation. For example, aminopyrazoles (e.g., pyrazolo[1,5-a]pyrimidin-6-amine) can react with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the benzenesulfonamide moiety . Refluxing in pyridine or acetic anhydride/acetic acid mixtures (e.g., 5–6 hours) is critical for cyclization and improving yields (62–70%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of intermediates and final products?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). For pyrazolo[1,5-a]pyrimidine derivatives, distinct splitting patterns arise from fused heterocyclic protons .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 225–403) and fragmentation patterns should align with calculated molecular formulas .

Q. What purification methods are optimal for isolating sulfonamide-containing heterocycles?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dioxane is effective. For polar intermediates, use DMF/water mixtures . Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 5-chloro, 2-methyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group at position 5 enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric hindrance from the 2-methyl group may require optimized catalysts (e.g., PdCl₂(PPh₃)₂) and elevated temperatures (80–100°C) to achieve >75% yields . Computational modeling (DFT) can predict regioselectivity in arylation reactions .

Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Anomalies may arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, altering NH proton shifts. Use deuterated DMSO for ¹H NMR to stabilize tautomers . Compare experimental data with computed spectra (e.g., ACD/Labs or Gaussian) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against S. aureus and C. albicans using broth microdilution (concentration range: 1–100 µg/mL) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., AMPK inhibition) with ATP concentrations adjusted to Km values .
  • Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ calculation via nonlinear regression) .

Q. How can reaction conditions be optimized to mitigate low yields in sulfonamide coupling?

  • Methodological Answer :

  • Solvent : Replace DMF with DMAc or NMP to reduce side reactions .
  • Catalyst : Use Pd(OAc)₂ with XPhos ligand for Buchwald-Hartwig amination .
  • Temperature : Stepwise heating (50°C → 80°C) prevents decomposition of heat-sensitive intermediates .

Key Considerations for Researchers

  • Safety : Handle chlorinated intermediates in a fume hood; use PPE (gloves, goggles) .
  • Waste Disposal : Segregate halogenated waste for incineration .
  • Data Reproducibility : Report solvent purity, catalyst lot numbers, and heating rates to ensure reproducibility .

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